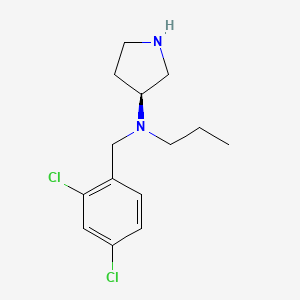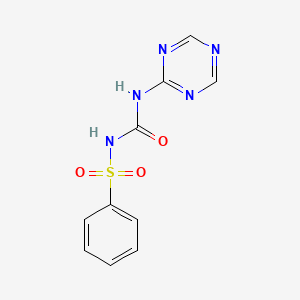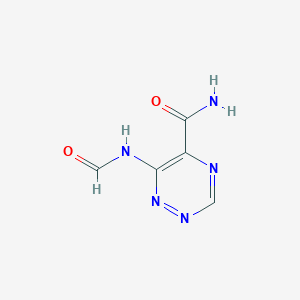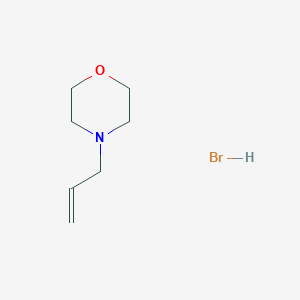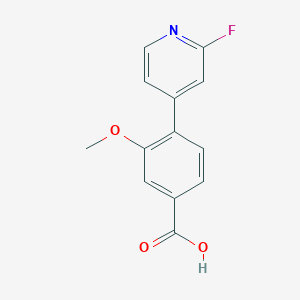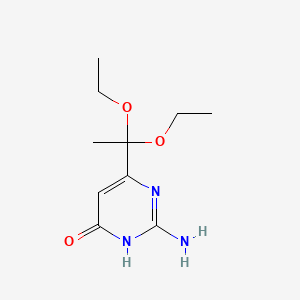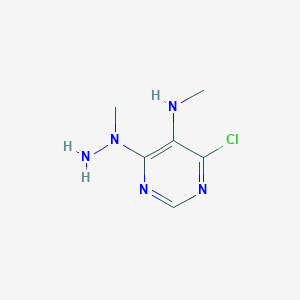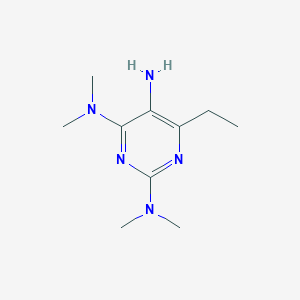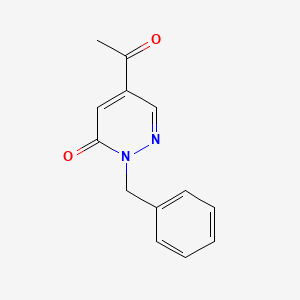
N-benzyloleamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzyloleamide can be synthesized through the reaction of oleic acid with benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions and at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction of lipid-soluble extracts from the maca plant, followed by purification using high-performance liquid chromatography (HPLC) . The extracted compounds are then subjected to further chemical reactions to isolate and purify this compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyloleamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides and esters.
Wissenschaftliche Forschungsanwendungen
N-benzyloleamide has been extensively studied for its various scientific research applications:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its neuroprotective properties and its ability to modulate energy metabolism.
Medicine: Studied for its anti-fatigue properties and potential use in treating exercise-induced fatigue.
Industry: Used in the development of new pharmacological agents and as a bioactive compound in nutraceuticals.
Wirkmechanismus
N-benzyloleamide exerts its effects primarily through the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system . By inhibiting FAAH, this compound increases the levels of endocannabinoids, which in turn modulate various physiological processes, including pain perception, energy metabolism, and antioxidant status .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzylstearamide: Another macamide with similar neuroprotective properties.
N-benzyloctadeca-9Z,12Z-dienamide: Known for its higher FAAH inhibitory activity compared to N-benzyloleamide.
N-benzyloctadeca-9Z,12Z,15Z-trienamide: Exhibits similar pharmacological properties but with different inhibitory mechanisms.
Uniqueness
This compound is unique due to its specific structure, which allows it to modulate energy metabolism and improve antioxidant status more effectively than some of its analogs . Its ability to inhibit FAAH and increase endocannabinoid levels also sets it apart from other macamides .
Eigenschaften
Molekularformel |
C25H41NO |
|---|---|
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
(Z)-N-benzyloctadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h9-10,16-18,20-21H,2-8,11-15,19,22-23H2,1H3,(H,26,27)/b10-9- |
InChI-Schlüssel |
QHXGFOCPQQADIF-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC=CC=C1 |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12925970.png)
